3-Azabicyclo(3.1.0)hexane-6-methanol, 3-((4-(4-((3-methoxy-4-phenoxyphenyl)amino)-6-quinazolinyl)phenyl)methyl)-, (1alpha,5alpha,6alpha)-
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Overview
Description
CP-654577 is a selective p185(erbB2) kinase inhibitor. Treatment of SKBr3 human breast cancer cells with CP-654577 reduces the levels of the activated form of mitogen-activated protein kinase.
Scientific Research Applications
Synthesis and Chemical Reactions
Preparation of Azabicyclo Hexanes
6-Azabicyclo[3.1.0]hexane ring systems have been prepared through the oxidation of specific compounds, leading to the formation of various substituted cyclopentenes. These compounds exhibit stability under certain conditions, demonstrating the robustness of the azabicyclohexane structure in chemical reactions (Meyer, Kellert, & Ebert, 1979).
Rearrangement and Synthesis Techniques
Innovative methods involving Selectfluor and Deoxo-Fluor have been used for the rearrangement of iodides to alcohols and alcohols to fluorides in azabicyclo[2.1.1]hexanes. This demonstrates the versatility of these compounds in complex synthetic processes (Krow et al., 2004).
Bromine-Mediated Rearrangements
Studies have explored the effects of substituents on the bromine-mediated rearrangement of 2-azabicyclo[2.2.0]hex-5-enes, revealing insights into the stereoselectivity and structural dynamics of these reactions (Krow et al., 2001).
Electrocatalytic Synthesis
A stereoselective one-pot synthesis of substituted 3-azabicyclo[3.1.0]hexane-1-carboxylate systems has been achieved through electrocatalytic cascade multicomponent assembling. This underscores the potential of these compounds in electrochemical applications (Vereshchagin et al., 2008).
Biological and Medicinal Applications
Conformational Studies
The study of bicyclo[3.1.0]hexane and its heteroanalogues has provided insights into their conformational properties. These structures serve as locked analogues in biological systems and have applications in the synthesis of bioactive compounds (Jimeno et al., 2011).
Synthesis of Biologically Active Compounds
The synthesis of 2-azabicyclo[2.1.1]hexanes, resembling natural insect antifeedants, highlights the potential of these compounds in developing bioactive molecules (Stevens & Kimpe, 1996).
properties
CAS RN |
639087-64-2 |
---|---|
Product Name |
3-Azabicyclo(3.1.0)hexane-6-methanol, 3-((4-(4-((3-methoxy-4-phenoxyphenyl)amino)-6-quinazolinyl)phenyl)methyl)-, (1alpha,5alpha,6alpha)- |
Molecular Formula |
C34H32N4O3 |
Molecular Weight |
544.64 |
IUPAC Name |
3-Azabicyclo(3.1.0)hexane-6-methanol, 3-((4-(4-((3-methoxy-4-phenoxyphenyl)amino)-6-quinazolinyl)phenyl)methyl)-, (1alpha,5alpha,6alpha)- |
InChI |
InChI=1S/C34H32N4O3/c1-40-33-16-25(12-14-32(33)41-26-5-3-2-4-6-26)37-34-27-15-24(11-13-31(27)35-21-36-34)23-9-7-22(8-10-23)17-38-18-28-29(19-38)30(28)20-39/h2-16,21,28-30,39H,17-20H2,1H3,(H,35,36,37)/t28-,29+,30+ |
InChI Key |
WZZXMNBOPNKKSX-BKHFGAQXSA-N |
SMILES |
COc1cc(ccc1Oc2ccccc2)Nc3c4cc(ccc4ncn3)c5ccc(cc5)CN6C[C@@H]7[C@H](C6)[C@H]7CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CP-654577; CP654577; CP 654577; UNII-W39547M0FP. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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